2-(4-Isobutylphenyl)quinoline-4-carboxylic acid

Quinoline derivatives Structure-activity relationship Chemical differentiation

2-(4-Isobutylphenyl)quinoline-4-carboxylic acid (CAS 350997-41-0, molecular formula C20H19NO2, molecular weight 305.37 g/mol) is a synthetic quinoline-4-carboxylic acid derivative bearing a 4-isobutylphenyl substituent at the 2-position of the quinoline core. It is commercially available from multiple suppliers (e.g., Fluorochem, Leyan, Santa Cruz Biotechnology) at purities typically ≥95% or ≥98%.

Molecular Formula C20H19NO2
Molecular Weight 305.377
CAS No. 350997-41-0
Cat. No. B2605895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isobutylphenyl)quinoline-4-carboxylic acid
CAS350997-41-0
Molecular FormulaC20H19NO2
Molecular Weight305.377
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C20H19NO2/c1-13(2)11-14-7-9-15(10-8-14)19-12-17(20(22)23)16-5-3-4-6-18(16)21-19/h3-10,12-13H,11H2,1-2H3,(H,22,23)
InChIKeyQIIGIVFDELUNTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Isobutylphenyl)quinoline-4-carboxylic acid (CAS 350997-41-0): Compound Identity and Supplier Landscape


2-(4-Isobutylphenyl)quinoline-4-carboxylic acid (CAS 350997-41-0, molecular formula C20H19NO2, molecular weight 305.37 g/mol) is a synthetic quinoline-4-carboxylic acid derivative bearing a 4-isobutylphenyl substituent at the 2-position of the quinoline core. It is commercially available from multiple suppliers (e.g., Fluorochem, Leyan, Santa Cruz Biotechnology) at purities typically ≥95% or ≥98% . Physicochemical properties include a predicted density of 1.2±0.1 g/cm³, boiling point of 482.9±45.0 °C at 760 mmHg, and flash point of 245.9±28.7 °C . The compound belongs to the 2-arylquinoline-4-carboxylic acid class, a scaffold associated with anti-inflammatory, antiproliferative, and enzyme-inhibitory activities [1].

Why 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid Cannot Be Substituted with Other Quinoline-4-carboxylic Acid Analogs


Substitution at the 2-position of the quinoline-4-carboxylic acid scaffold is a critical determinant of pharmacological selectivity and potency. In a 2024 evaluation of quinoline-related carboxylic acid derivatives, quinoline-4-carboxylic acid (the unsubstituted parent) showed appreciable anti-inflammatory activity in LPS-induced RAW264.7 macrophages, yet structurally distinct 2-substituted analogs displayed markedly different antiproliferative selectivity profiles across cancer cell lines [1]. Even subtle modifications—such as the presence or absence of a chlorine substituent at the 6- or 8-position of the 2-(4-isobutylphenyl)quinoline-4-carboxylic acid framework—are expected to alter lipophilicity, metabolic stability, and target engagement. Generic substitution between analogs (e.g., 6-chloro, 6-methyl, or 8-chloro derivatives) without empirical comparative data therefore carries substantial risk of divergent biological outcomes.

Quantitative Differentiation Evidence for 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid (CAS 350997-41-0)


Structural Differentiation: Absence of Additional Ring Substituents Distinguishes This Compound from Chlorinated and Methylated Analogs

The target compound lacks any substituent on the quinoline ring beyond the 2-(4-isobutylphenyl) and 4-carboxylic acid groups. This distinguishes it from the closest commercially available analogs: 6-chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid (CAS 895965-44-3, MW 339.82, C20H18ClNO2), 8-chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid (CAS 862710-15-4, MW 339.82, C20H18ClNO2), and 2-(4-isobutylphenyl)-6-methylquinoline-4-carboxylic acid (CAS 438219-40-0, MW 319.41, C21H21NO2) [1]. The absence of electron-withdrawing (Cl) or electron-donating (CH3) substituents on the quinoline core results in distinct electronic properties and a lower molecular weight (305.37 vs. 319.41–339.82), which may influence membrane permeability, target binding, and metabolic fate.

Quinoline derivatives Structure-activity relationship Chemical differentiation

Class-Level Anti-Inflammatory Activity: Quinoline-4-carboxylic Acid Derivatives Demonstrate Efficacy Comparable to Indomethacin

In a 2024 study by Arabiyat et al., quinoline-4-carboxylic acid (the unsubstituted parent scaffold) and related quinolines exerted 'impressively appreciable anti-inflammation affinities versus classical NSAID indomethacin without related cytotoxicities in inflamed macrophages' in an LPS-induced RAW264.7 mouse macrophage assay [1]. While the target compound 2-(4-isobutylphenyl)quinoline-4-carboxylic acid was not individually tested in this study, it shares the quinoline-4-carboxylic acid pharmacophore. The study further demonstrated that quinoline-4-carboxylic acid possessed 'remarkable growth inhibition capacities against mammary MCF7 cell line,' suggesting a dual anti-inflammatory/antiproliferative potential for this scaffold class [1].

Anti-inflammatory Quinoline-4-carboxylic acid COX inhibition

Synthetic Tractability: Reported as a Recovered Intermediate in Medicinal Chemistry Campaigns

Madak et al. (2018) reported 2-(4-isobutylphenyl)quinoline-4-carboxylic acid as a recovered synthetic intermediate during the design and synthesis of 4-quinoline carboxylic acid-based dihydroorotate dehydrogenase (DHODH) inhibitors. The compound was isolated as a pink solid (101 mg, 0.33 mmol) in 10% yield [1]. This places the compound within a well-characterized medicinal chemistry context targeting DHODH, an enzyme implicated in pyrimidine biosynthesis and cancer therapy. The low isolated yield (10%) indicates potential synthetic challenges that users should anticipate when scaling up this specific analog, in contrast to more extensively optimized analogs in the same series.

Synthetic chemistry Quinoline synthesis DHODH inhibitors

Recommended Application Scenarios for 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid Based on Available Evidence


Scaffold-Hopping and SAR Exploration in Anti-Inflammatory Drug Discovery

Based on the validated anti-inflammatory activity of the quinoline-4-carboxylic acid scaffold in LPS-induced RAW264.7 macrophages [1], 2-(4-isobutylphenyl)quinoline-4-carboxylic acid can serve as a starting point for structure-activity relationship (SAR) studies aimed at optimizing 2-aryl substitution effects on anti-inflammatory potency and selectivity. The unsubstituted quinoline ring allows researchers to systematically introduce modifications (halogens, methyl, methoxy) at positions 5–8 and compare outcomes to the parent compound.

DHODH Inhibitor Lead Optimization Programs

Given its documented use as a synthetic intermediate in a DHODH inhibitor medicinal chemistry campaign [2], this compound is appropriate for research groups continuing structure-guided optimization of quinoline-4-carboxylic acid-based DHODH inhibitors. The compound can be used as a reference intermediate for further derivatization into more potent analogs.

Comparative Physicochemical Profiling Against Halogenated and Methylated Analogs

The absence of chlorine or methyl substituents on the quinoline core distinguishes this compound from 6-chloro, 8-chloro, and 6-methyl analogs [3]. This makes it a valuable reference compound for studies investigating how halogenation or alkylation of the quinoline ring affects LogP, aqueous solubility, metabolic stability, and off-target binding profiles.

Chemical Biology Probe Development for Target Identification

The 2-(4-isobutylphenyl)quinoline-4-carboxylic acid scaffold, with its carboxylic acid handle, can be conjugated to affinity matrices or biotin tags for chemical proteomics experiments aimed at identifying the molecular targets of this compound class [1]. The unsubstituted quinoline core minimizes steric hindrance that might interfere with target engagement in pull-down experiments.

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